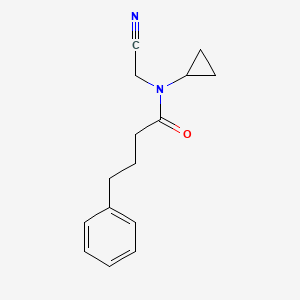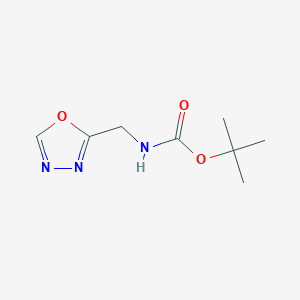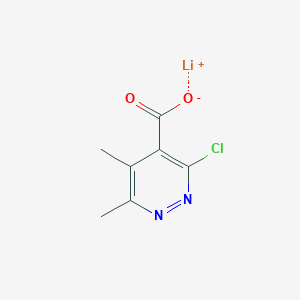![molecular formula C20H13ClF2N4O2 B2973086 2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953168-62-2](/img/structure/B2973086.png)
2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH-), a methoxy group (-OCH3), and multiple halogens (chlorine and fluorine atoms). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The halogens could potentially be replaced in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, like the compound , have been shown to possess significant antimicrobial properties . They can be synthesized and tested against various bacterial strains to determine their efficacy in inhibiting bacterial growth. This application is crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antitubercular Agents
The structure of this compound suggests potential use as an antitubercular agent. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . Research in this area is vital due to the global health burden of tuberculosis and the need for more effective treatments.
Anticancer Research
Imidazole derivatives are also explored for their anticancer properties. The compound’s ability to interact with various biological targets can make it a candidate for the development of new anticancer drugs. Its efficacy can be tested in vitro and in vivo to assess its potential in treating different types of cancer .
Anti-inflammatory Applications
Due to the biological activity of imidazole derivatives, the compound may have anti-inflammatory effects. It can be used in the synthesis of drugs aimed at treating inflammatory diseases, providing a new avenue for therapeutic intervention .
Antiviral Research
The compound’s structural features suggest that it could be effective against viral infections. Imidazole derivatives have been known to show antiviral activity, and this compound could be part of research efforts to find new treatments for viral diseases, including emerging viruses .
Enzyme Inhibition
Imidazole compounds often act as enzyme inhibitors, which can be useful in the study of metabolic pathways and the development of drugs that target specific enzymes. This compound could be tested for its ability to inhibit enzymes that are relevant to various diseases .
Agricultural Chemicals
Some imidazole derivatives are used in the synthesis of herbicides and pesticides. The compound could be investigated for its potential use in agriculture to protect crops from pests and diseases .
Material Science
Imidazole derivatives can be utilized in material science, particularly in the development of organic semiconductors and other electronic materials. The compound’s unique structure may contribute to the properties of materials that are conductive, photovoltaic, or emit light .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O2/c1-29-18-8-7-17-24-16(10-27(17)26-18)11-5-6-13(22)15(9-11)25-20(28)19-12(21)3-2-4-14(19)23/h2-10H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSPMRLNMGLYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)


![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)
![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)